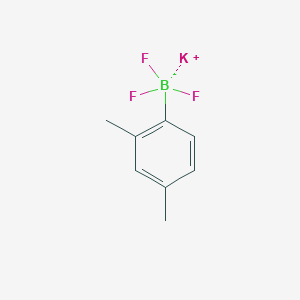
2-(4-Bromo-2-fluorophenyl)-6-methylpyridine
Übersicht
Beschreibung
The compound “2-(4-Bromo-2-fluorophenyl)-6-methylpyridine” likely belongs to the class of organic compounds known as halogenated phenyl compounds. These are aromatic compounds containing a phenyl group substituted with one or more halogens .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2-fluorophenyl)-6-methylpyridine” would likely include a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted with a methyl group at the 6-position and a bromo-fluorophenyl group at the 2-position .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Photophysical Studies
Research on heteroleptic ruthenium(II) polypyridine complexes involves substituted 2,2′-bipyridine ligands, including derivatives related to "2-(4-Bromo-2-fluorophenyl)-6-methylpyridine". These complexes are characterized for their spectroscopic properties and potential applications in light-emitting devices and photovoltaic cells. The study by Wang et al. (2016) synthesizes and characterizes cationic polypyridine-ruthenium complexes demonstrating their utility in understanding light absorption and emission processes (Wang et al., 2016).
Organic Synthesis and Drug Development
In the realm of organic synthesis, "2-(4-Bromo-2-fluorophenyl)-6-methylpyridine" and its derivatives are key intermediates. Pesti et al. (2000) describe an efficient method for functionalizing 2-fluoro-4-methylpyridine to prepare cognition-enhancing drug candidates, showcasing the compound's significance in synthesizing biologically active molecules (Pesti et al., 2000).
Material Science and Sensing Applications
Fluorescent chemosensors for metal ions are another application area. Li et al. (2006) developed a ruthenium(II) tris(bipyridine) complex, utilizing similar fluorophenylpyridine structures, for selective recognition of Co(II) ions. This highlights the potential of "2-(4-Bromo-2-fluorophenyl)-6-methylpyridine" derivatives in designing selective sensors for environmental and biological monitoring (Li et al., 2006).
Photovoltaic Applications
In photovoltaic applications, derivatives of "2-(4-Bromo-2-fluorophenyl)-6-methylpyridine" have been explored for their electronic properties and potential use in dye-sensitized solar cells. Brauchli et al. (2015) discuss copper(I)-based solar cells with sterically demanding anchoring ligands, including similar fluorophenylpyridine structures, to understand the impact of ligand structure on device performance (Brauchli et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN/c1-8-3-2-4-12(15-8)10-6-5-9(13)7-11(10)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBLUWUWPWZXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262443 | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-fluorophenyl)-6-methylpyridine | |
CAS RN |
1187168-20-2 | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-2-fluorophenyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




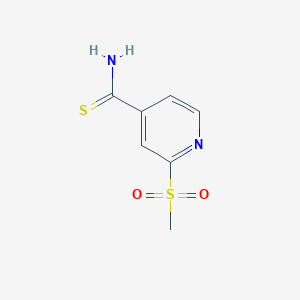
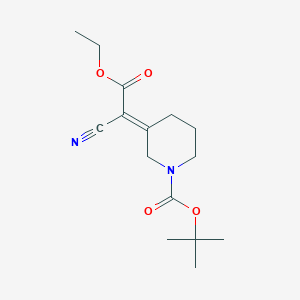
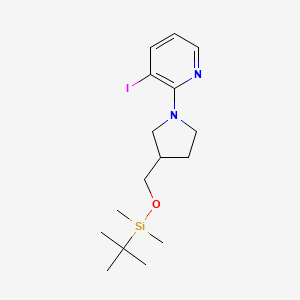
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1532217.png)
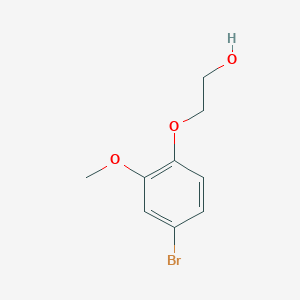
![2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B1532222.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1532223.png)
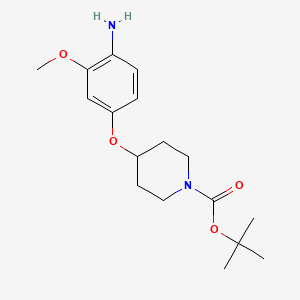
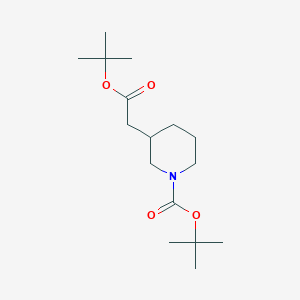
![3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B1532227.png)

